

Reproducibility of VU 0365114 Experimental Results: A Comparative Guide

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Compound of Interest

Compound Name: VU 0365114

Cat. No.: B590465

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This guide provides a comprehensive comparison of the experimental data for **VU 0365114**, a positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine receptor, with other relevant M5 PAMs. The information is intended for researchers, scientists, and drug development professionals to facilitate the replication and extension of experimental findings.

Comparative Efficacy and Selectivity of M5 PAMs

The following table summarizes the half-maximal effective concentration (EC50) values of **VU 0365114** and its analogs at various muscarinic receptor subtypes. The data is compiled from in vitro calcium mobilization assays performed in Chinese Hamster Ovary (CHO) cells stably expressing the respective human muscarinic receptor subtype. Lower EC50 values indicate higher potency.

Compound	M5 EC50 (μM)	M1 EC50 (μM)	M2 EC50 (μM)	M3 EC50 (μM)	M4 EC50 (μM)
VU 0365114	2.7	>30	>30	>30	>30
VU 0238429	1.16	>30	>30	>30	>30
VU 0365117	4.8	>30	-	~10	-
ML129	Potent	>10-fold selective vs M1, M2, M3, M4	>10-fold selective vs M1, M2, M3, M4	>10-fold selective vs M1, M2, M3, M4	>10-fold selective vs M1, M2, M3, M4
ML380	0.19 (human)	Moderately selective	-	Moderately selective	-

Note: Specific EC50 values for ML129 across all subtypes were not consistently reported in a single source, but it is described as a potent and highly selective M5 PAM.

Experimental Protocols

The primary assay used to characterize these M5 PAMs is a cell-based calcium mobilization assay. This method measures the increase in intracellular calcium concentration following receptor activation.

Calcium Mobilization Assay Protocol

This protocol is a generalized procedure based on commonly used methods for assessing Gq-coupled receptor activation in CHO cells.

1. Cell Culture and Plating:

- Chinese Hamster Ovary (CHO) cells stably expressing the human M1, M2, M3, M4, or M5 muscarinic acetylcholine receptor are cultured in appropriate media (e.g., Ham's F-12 with 10% FBS).
- Cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates at a density of 40,000 to 80,000 cells per well and incubated overnight at 37°C in a humidified 5% CO2 incubator.

2. Dye Loading:

- The growth medium is removed, and cells are washed with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- A calcium-sensitive fluorescent dye, such as Fluo-4 AM, is prepared in the assay buffer.
- The dye solution is added to each well, and the plate is incubated for 60 minutes at 37°C, followed by a 15-30 minute incubation at room temperature to allow for de-esterification of the dye.

3. Compound Addition and Signal Detection (Triple Addition Protocol for PAM Screening):

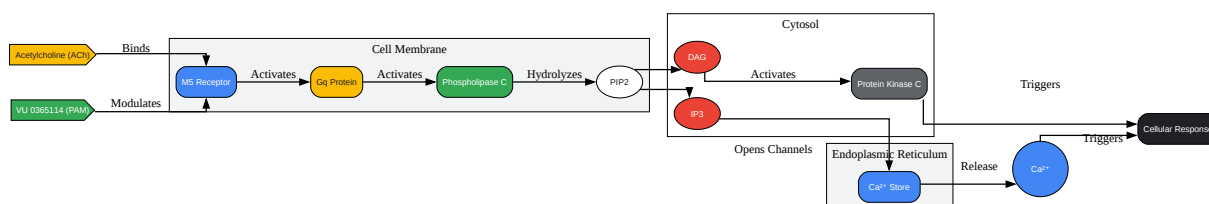
- The microplate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation).
- First Addition: The test compound (e.g., **VU 0365114**) at various concentrations is added to the wells, and fluorescence is monitored to detect any agonist activity.
- Second Addition: A sub-maximal concentration (EC₂₀) of the endogenous agonist, acetylcholine (ACh), is added to the wells. An increase in the fluorescence signal compared to ACh alone indicates positive allosteric modulation.
- Third Addition: A maximal concentration (EC₈₀) of ACh is added to confirm the modulatory effect and assess for any potential antagonist activity.
- Fluorescence is measured at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.

4. Data Analysis:

- The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.
- Concentration-response curves are generated by plotting the fluorescence response against the logarithm of the compound concentration.
- EC₅₀ values are calculated using a non-linear regression analysis of the concentration-response data.

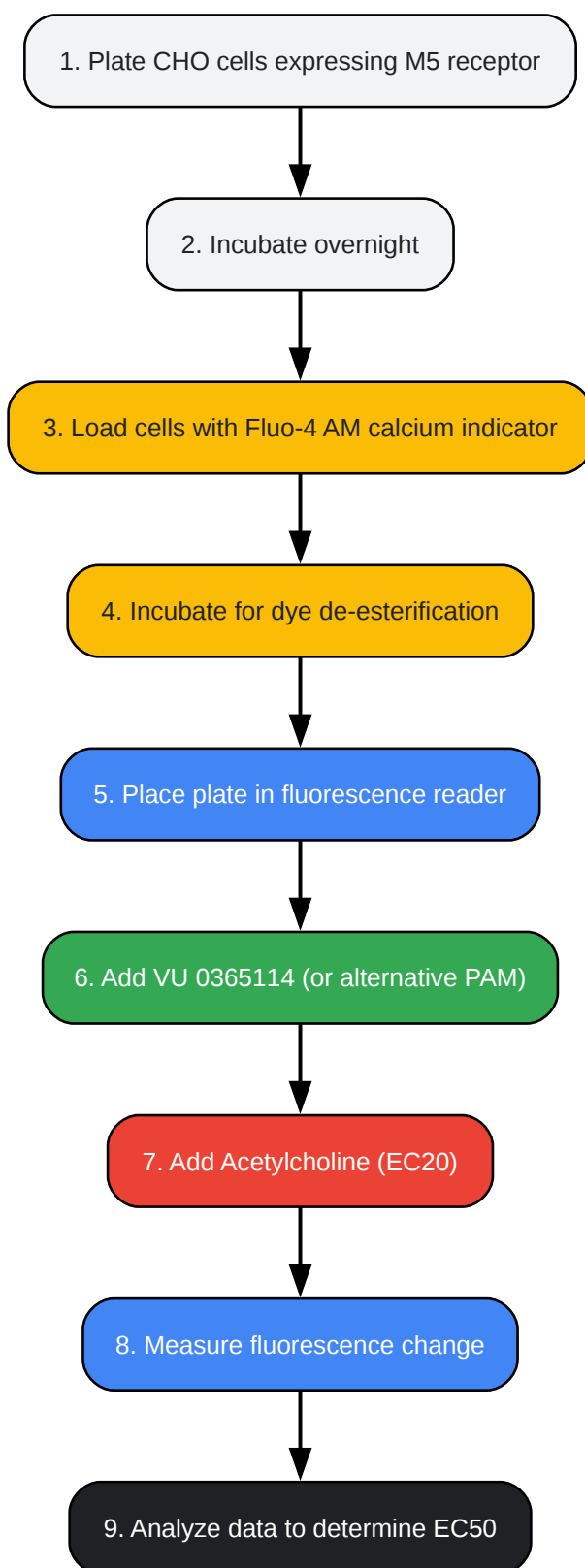
Visualizing Key Processes

To better understand the underlying mechanisms, the following diagrams illustrate the M5 receptor signaling pathway and the experimental workflow.



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Caption: M5 muscarinic receptor signaling pathway.



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Caption: Experimental workflow for calcium mobilization assay.

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